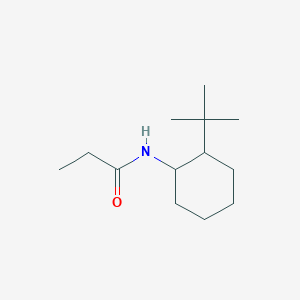
N-(2-tert-butylcyclohexyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-tert-butylcyclohexyl)propanamide, also known as BAC, is a compound that has gained attention in scientific research due to its unique properties. BAC is a chiral compound, which means it has two mirror-image forms that can have different biological effects.
Wirkmechanismus
N-(2-tert-butylcyclohexyl)propanamide is believed to work by blocking the activity of voltage-gated sodium channels. This prevents the influx of sodium ions into neurons, which is necessary for the propagation of action potentials. By blocking this process, N-(2-tert-butylcyclohexyl)propanamide can decrease the activity of neurons and reduce pain sensation.
Biochemical and Physiological Effects:
N-(2-tert-butylcyclohexyl)propanamide has been shown to have a low toxicity profile, making it a promising candidate for further study. It has also been shown to have a longer duration of action compared to lidocaine. N-(2-tert-butylcyclohexyl)propanamide has been studied in animal models and has been shown to be effective in reducing pain sensation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-tert-butylcyclohexyl)propanamide in lab experiments is its low toxicity profile. This makes it a safer option compared to other anesthetic agents. However, one limitation is that N-(2-tert-butylcyclohexyl)propanamide is a chiral compound, which means that its two mirror-image forms can have different biological effects. This can complicate experiments and require careful consideration of the specific form of N-(2-tert-butylcyclohexyl)propanamide being used.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-tert-butylcyclohexyl)propanamide. One area of interest is its potential as a local anesthetic for dental procedures. N-(2-tert-butylcyclohexyl)propanamide has also been studied for its potential as an anti-arrhythmic agent, as it has been shown to modulate the activity of cardiac ion channels. Additionally, further study is needed to determine the optimal dosage and administration method for N-(2-tert-butylcyclohexyl)propanamide in order to maximize its effectiveness as an anesthetic agent.
Synthesemethoden
The synthesis of N-(2-tert-butylcyclohexyl)propanamide involves the reaction of 2-tert-butylcyclohexanone with propanoyl chloride in the presence of a base. This reaction yields N-(2-tert-butylcyclohexyl)propanamide as a white crystalline solid. The purity of the compound can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(2-tert-butylcyclohexyl)propanamide has been studied for its potential as an anesthetic agent. It has been shown to have a similar potency to lidocaine, a commonly used local anesthetic. N-(2-tert-butylcyclohexyl)propanamide has also been studied for its ability to modulate the activity of ion channels, specifically the voltage-gated sodium channels that are responsible for the propagation of action potentials in neurons. This modulation can lead to a decrease in pain sensation.
Eigenschaften
IUPAC Name |
N-(2-tert-butylcyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-5-12(15)14-11-9-7-6-8-10(11)13(2,3)4/h10-11H,5-9H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALNGVQVNBYWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCCCC1C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

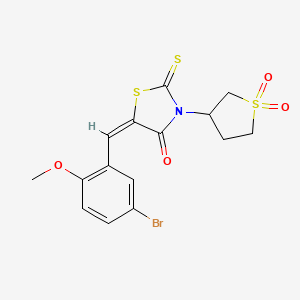
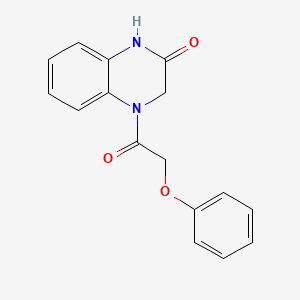
![N,5,7-trimethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5312973.png)
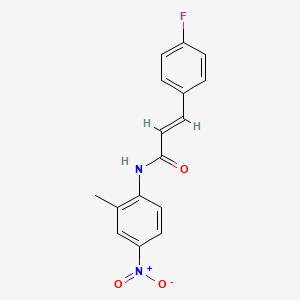
![2-[(6-bromo-3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5312992.png)
![N-[1-(4-sec-butylphenyl)propyl]propanamide](/img/structure/B5313000.png)
![(1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5313011.png)
![3-[2-(3-methoxybenzyl)-4-morpholinyl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5313025.png)
![2-tert-butyl-6-(3,5-difluoro-4-methoxybenzoyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5313027.png)
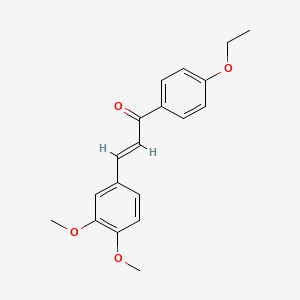
![3-sec-butyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5313039.png)


![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B5313049.png)